Cas no 33445-07-7 (2-Isopropoxyacetic acid)

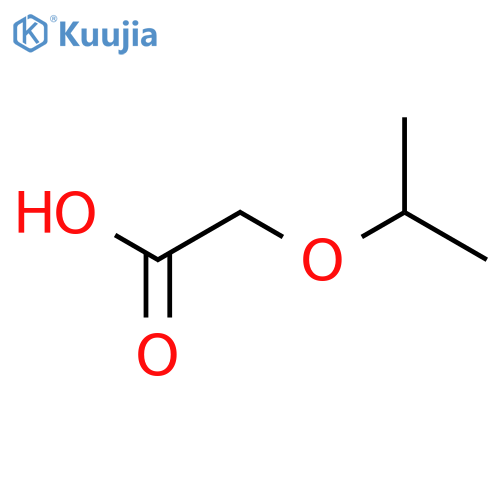

2-Isopropoxyacetic acid structure

商品名:2-Isopropoxyacetic acid

2-Isopropoxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Isopropoxyacetic acid

- isopropoxyacetic acid

- Isopropoxy-acetic acid

- (1-methylethoxy)acetic acid

- (propan-2-yloxy)acetic acid

- 2-(1-methylethoxy)acetic acid

- 2-isopropoxy-acetic acid

- 2-isopropyloxyacetic acid

- 2-propan-2-yloxyethanoic acid

- Acetic acid,(1-methylethoxy)

- Isopropoxy-essigsaeure

- 2-isopropoxyaceticacid

- Z316259244

- AKOS000190195

- AB93270

- 2-propan-2-yloxyacetic acid

- Acetic acid, (1-methylethoxy)-

- s10646

- VS-10397

- Isopropoxyacetic acid, AldrichCPR

- MFCD09055367

- 2-(propan-2-yloxy)acetic acid

- CCG-352118

- i-propoxyacetic acid

- SCHEMBL56720

- 2-(1-METHYLETHOXY)-ACETIC ACID

- EN300-55514

- STK802285

- OAIRTVZAAFZBMR-UHFFFAOYSA-N

- BBL031299

- A821776

- AMY4704

- DTXSID50333693

- 33445-07-7

- ALBB-010723

-

- MDL: MFCD09055367

- インチ: InChI=1S/C5H10O3/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)

- InChIKey: OAIRTVZAAFZBMR-UHFFFAOYSA-N

- ほほえんだ: CC(C)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 118.06300

- どういたいしつりょう: 118.063

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 77.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5A^2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 1.05

- ふってん: 214.5°C at 760 mmHg

- フラッシュポイント: 89.6°C

- 屈折率: 1.42

- PSA: 46.53000

- LogP: 0.49600

2-Isopropoxyacetic acid セキュリティ情報

- 危険レベル:IRRITANT

2-Isopropoxyacetic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Isopropoxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-55514-0.1g |

2-(propan-2-yloxy)acetic acid |

33445-07-7 | 95.0% | 0.1g |

$19.0 | 2025-03-15 | |

| Apollo Scientific | OR46564-1g |

Isopropoxyacetic acid |

33445-07-7 | 98% | 1g |

£55.00 | 2025-02-20 | |

| Apollo Scientific | OR46564-5g |

Isopropoxyacetic acid |

33445-07-7 | 98% | 5g |

£260.00 | 2025-02-20 | |

| TRC | I918203-500mg |

Isopropoxyacetic acid |

33445-07-7 | 500mg |

$110.00 | 2023-05-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I183791-5g |

2-Isopropoxyacetic acid |

33445-07-7 | 98% | 5g |

¥2163.90 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1075497-100mg |

Isopropoxy-acetic acid |

33445-07-7 | 98% | 100mg |

¥200.00 | 2024-05-18 | |

| Enamine | EN300-55514-2.5g |

2-(propan-2-yloxy)acetic acid |

33445-07-7 | 95.0% | 2.5g |

$105.0 | 2025-03-15 | |

| Enamine | EN300-55514-1.0g |

2-(propan-2-yloxy)acetic acid |

33445-07-7 | 95.0% | 1.0g |

$56.0 | 2025-03-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0333-1g |

Isopropoxy-acetic acid |

33445-07-7 | 96% | 1g |

466.42CNY | 2021-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1514-25G |

2-isopropoxyacetic acid |

33445-07-7 | 95% | 25g |

¥ 5,280.00 | 2023-04-13 |

2-Isopropoxyacetic acid 関連文献

-

A. R. Mattocks J. Chem. Soc. C 1969 2698

-

2. Photolysis of alkoxyacetic acids in the presence of mercury(II) oxide and lodineStephen A. Glover,Stephen L. Golding,André Goosen,Cedric W. McCleland J. Chem. Soc. Perkin Trans. 1 1983 2479

-

3. LXXII.—Active and inactive phenylalkyloxyacetic acidsAlex. McKenzie J. Chem. Soc. Trans. 1899 75 753

33445-07-7 (2-Isopropoxyacetic acid) 関連製品

- 13211-32-0(tert-Butoxy Acetic Acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:33445-07-7)2-Isopropoxyacetic acid

清らかである:99%

はかる:5g

価格 ($):161.0